Nobin sulfanylidene
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Overview
Description
Nobin sulfanylidene is a complex organic compound that features a unique structure combining two naphthalene rings with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction results in the formation of 3-Amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles. The reaction conditions often include the use of solvents such as methanol, ethanol, and propan-2-ol, with methanol providing the best results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and diagnostic tools.
Industry: The compound is used in the synthesis of hydrogel hybrids, enhancing their sensing properties and making them useful in creating more robust and versatile sensors.
Mechanism of Action
The mechanism of action of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescence sensor by binding to metal ions, leading to changes in its fluorescence properties. The compound’s ability to form strong intramolecular hydrogen bonds also plays a crucial role in its chemical behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- {2-[(2-aminoethyl)amino]naphthalen-1-yl}oxidanesulfonic acid
Uniqueness
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol is unique due to its specific combination of functional groups and its ability to act as a ligand and fluorescence sensor. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-ol;sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,22H,21H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCDPDARCSLRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N.S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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